4-(2-Bromoethoxy)-1,2-dichlorobenzene

Overview

Description

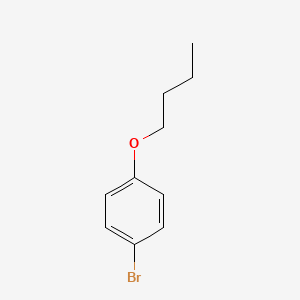

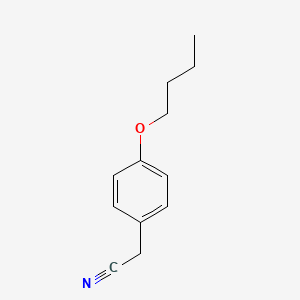

4-(2-Bromoethoxy)-1,2-dichlorobenzene is an organic compound with the molecular formula C8H7BrCl2O It is a derivative of dichlorobenzene, where the benzene ring is substituted with two chlorine atoms and a bromoethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromoethoxy)-1,2-dichlorobenzene typically involves the reaction of 1,2-dichlorobenzene with 2-bromoethanol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-bromoethanol is replaced by the benzene ring, forming the bromoethoxy group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromoethoxy group can be replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: Reduction of the bromoethoxy group can lead to the formation of ethoxy derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other strong bases.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

Substitution: Formation of various substituted benzene derivatives.

Oxidation: Formation of 4-(2-bromoethoxy)benzaldehyde or 4-(2-bromoethoxy)benzoic acid.

Reduction: Formation of 4-(2-ethoxy)benzene derivatives.

Scientific Research Applications

4-(2-Bromoethoxy)-1,2-dichlorobenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound is used in the development of new materials with specific properties.

Pharmaceutical Research: It is investigated for its potential biological activities and as a building block for drug development.

Chemical Biology: The compound is used in studies involving the modification of biomolecules and the investigation of biochemical pathways.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethoxy)-1,2-dichlorobenzene involves its interaction with various molecular targets. The bromoethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The presence of chlorine atoms on the benzene ring can influence the compound’s reactivity and interaction with other molecules. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(2-Bromoethoxy)benzaldehyde: Similar structure but with an aldehyde group instead of dichlorobenzene.

4-(2-Bromoethoxy)benzoic acid: Similar structure but with a carboxylic acid group.

2-(2-Bromoethoxy)tetrahydro-2H-pyran: Contains a tetrahydropyran ring instead of a benzene ring.

Uniqueness: 4-(2-Bromoethoxy)-1,2-dichlorobenzene is unique due to the presence of both bromoethoxy and dichlorobenzene groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name |

4-(2-bromoethoxy)-1,2-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrCl2O/c9-3-4-12-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMJIYQANBYVEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCCBr)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70299808 | |

| Record name | 4-(2-bromoethoxy)-1,2-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3245-41-8 | |

| Record name | 4-(2-Bromoethoxy)-1,2-dichlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3245-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 132956 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003245418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC132956 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-bromoethoxy)-1,2-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[b]thiophene-2-carbonyl chloride](/img/structure/B1267047.png)